2-fluoro-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
2-fluoro-N-(4-sulfamoylphenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O3S It is a derivative of benzenesulfonamide and is characterized by the presence of a fluorine atom and a sulfamoyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-aminobenzenesulfonamide under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-sulfamoylphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used.
Hydrolysis: The major products are 2-fluorobenzoic acid and 4-aminobenzenesulfonamide.
Scientific Research Applications
2-fluoro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cellular processes. The sulfamoyl group is known to interact with the active sites of enzymes, potentially leading to the inhibition of their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-sulfamoylbenzyl)benzamide
- 4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Comparison
Compared to similar compounds, 2-fluoro-N-(4-sulfamoylphenyl)benzamide is unique due to the specific positioning of the fluorine atom and the sulfamoyl group on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
2-Fluoro-N-(4-sulfamoylphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12FNO3S
- CAS Number : 363-31-5
The presence of the fluorine atom and the sulfonamide group are critical in determining the compound's biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially acting as an anti-inflammatory agent.
Key Mechanisms:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been noted for their ability to inhibit COX enzymes, which play a significant role in inflammation and pain signaling.
- Anticancer Activity : The sulfonamide moiety is known to interact with various cellular pathways, potentially leading to apoptosis in cancer cells.
Anticancer Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against several types of cancer cells, revealing varying levels of efficacy.
These values indicate that the compound has a promising potential as an anticancer agent, particularly against breast and lung cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties were assessed using a murine model of inflammation. The results indicated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 250 | 300 |
Compound Treatment | 100 | 150 |
This reduction suggests that the compound may effectively modulate inflammatory responses.
Case Study 1: Anticancer Efficacy
In a study conducted by Pendergrass et al., this compound was evaluated for its anticancer properties using xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology.
Case Study 2: Inhibition of COX Enzymes
A comparative analysis with known COX inhibitors indicated that this compound exhibited comparable efficacy in inhibiting COX-2 activity, suggesting its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
2-fluoro-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZMTMFDJLMFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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